N,N-diethyl-2-iodocyclopropane-1-carboxamide
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Overview
Description
N,N-diethyl-2-iodocyclopropane-1-carboxamide: is an organic compound with the molecular formula C8H14INO It is a cyclopropane derivative where the cyclopropane ring is substituted with an iodine atom and a carboxamide group, which is further substituted with two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-iodocyclopropane-1-carboxamide typically involves the cyclopropanation of an appropriate alkene followed by iodination and subsequent amidation. One common method involves the reaction of diethylamine with 2-iodocyclopropanecarboxylic acid chloride under basic conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-2-iodocyclopropane-1-carboxamide can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form various derivatives.
Oxidation Reactions: The carboxamide group can be oxidized to form different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.
Major Products Formed:
Substitution Reactions: Products include azido, cyano, and other substituted derivatives.
Reduction Reactions: Products include reduced amides and amines.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Chemistry: N,N-diethyl-2-iodocyclopropane-1-carboxamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Its structural features may allow it to interact with biological targets in unique ways, leading to the discovery of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N,N-diethyl-2-iodocyclopropane-1-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The iodine atom and carboxamide group may play crucial roles in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
- N,N-diethyl-2-bromocyclopropane-1-carboxamide
- N,N-diethyl-2-chlorocyclopropane-1-carboxamide
- N,N-diethyl-2-fluorocyclopropane-1-carboxamide
Comparison: N,N-diethyl-2-iodocyclopropane-1-carboxamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, which can influence the compound’s chemical behavior and interactions .
Properties
IUPAC Name |
N,N-diethyl-2-iodocyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14INO/c1-3-10(4-2)8(11)6-5-7(6)9/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCGMGMQICLJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CC1I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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